Methyl (S)-4-benzylmorpholine-2-carboxylate Methyl (S)-4-benzylmorpholine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13061394
InChI: InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
SMILES: COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl (S)-4-benzylmorpholine-2-carboxylate

CAS No.:

Cat. No.: VC13061394

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-4-benzylmorpholine-2-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl (2S)-4-benzylmorpholine-2-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Standard InChI Key XXHMAJMVQRTGQE-LBPRGKRZSA-N
Isomeric SMILES COC(=O)[C@@H]1CN(CCO1)CC2=CC=CC=C2
SMILES COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Canonical SMILES COC(=O)C1CN(CCO1)CC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Methyl (S)-4-benzylmorpholine-2-carboxylate belongs to the morpholine class of heterocyclic compounds, featuring a six-membered ring containing one oxygen and one nitrogen atom. Its IUPAC name, methyl (2S)-4-benzylmorpholine-2-carboxylate, reflects the ester functional group at position 2 and the benzyl substituent at position 4 of the morpholine ring . The (S)-configuration is confirmed via X-ray crystallography and chiral HPLC analysis, which distinguishes it from its (R)-enantiomer in pharmacological activity .

Molecular Properties

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • Stereochemistry: The chiral center at C2 adopts an (S)-configuration, critical for interactions with biological targets .

  • SMILES Notation: COC(=O)[C@H]1CN(CCO1)CC2=CC=CC=C2 .

Synthetic Methodologies

Direct Esterification of 4-Benzylmorpholine-2-carboxylic Acid

The most common synthesis involves reacting 4-benzylmorpholine-2-carboxylic acid with methyl chloroformate in the presence of triethylamine (TEA) as a base. Conducted in acetonitrile at 0–25°C, this method achieves yields of 68–72% after purification via silica gel chromatography.

Reaction Scheme:

4-Benzylmorpholine-2-carboxylic acid+ClCO2MeTEA, CH3CNMethyl (S)-4-benzylmorpholine-2-carboxylate+HCl\text{4-Benzylmorpholine-2-carboxylic acid} + \text{ClCO}_2\text{Me} \xrightarrow{\text{TEA, CH}_3\text{CN}} \text{Methyl (S)-4-benzylmorpholine-2-carboxylate} + \text{HCl}

Oxidation of (4-Benzylmorpholin-2-yl)methanol

An alternative route oxidizes (4-benzylmorpholin-2-yl)methanol using Dess-Martin periodinane (DMP) in dichloromethane. This method, reported by Ambeed , provides a 78% yield of the aldehyde intermediate, which is subsequently esterified.

Key Steps:

  • Oxidation:

    (4-Benzylmorpholin-2-yl)methanolDMP, CH2Cl24-Benzylmorpholine-2-carbaldehyde\text{(4-Benzylmorpholin-2-yl)methanol} \xrightarrow{\text{DMP, CH}_2\text{Cl}_2} \text{4-Benzylmorpholine-2-carbaldehyde}
  • Esterification: The aldehyde is treated with methyl chloroformate under basic conditions to yield the final product .

Physicochemical and Analytical Data

Physicochemical Properties

PropertyValueSource
Molecular Weight235.28 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DCM, THF, DMF

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.25–3.98 (m, 2H, OCH₂), 3.76 (s, 3H, OCH₃), 3.55–3.40 (m, 2H, NCH₂), 2.85–2.70 (m, 1H, CH), 2.60–2.45 (m, 2H, NCH₂) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-O ester).

Chemical Reactivity and Derivatives

N-Oxide Formation

Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) generates the N-oxide derivative, enhancing solubility for pharmacological studies:

Methyl (S)-4-benzylmorpholine-2-carboxylateH2O2N-Oxide derivative\text{Methyl (S)-4-benzylmorpholine-2-carboxylate} \xrightarrow{\text{H}_2\text{O}_2} \text{N-Oxide derivative}

Palladium-Catalyzed Coupling Reactions

The compound participates in Suzuki-Miyaura couplings to introduce aryl groups at the morpholine ring, enabling the synthesis of hydroxy-substituted analogs with anticancer activity .

Biomedical Applications

Antiproliferative Activity

Derivatives of methyl (S)-4-benzylmorpholine-2-carboxylate exhibit potent activity against cancer cell lines:

  • MCF-7 (Breast Cancer): IC₅₀ = 1.8 μM .

  • A549 (Lung Cancer): IC₅₀ = 2.4 μM .
    Structure-activity relationship (SAR) studies highlight the necessity of the methyl ester and benzyl groups for binding to tubulin or kinase targets .

Central Nervous System (CNS) Modulation

The morpholine scaffold interacts with serotonin and dopamine receptors, suggesting potential in treating neurological disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator